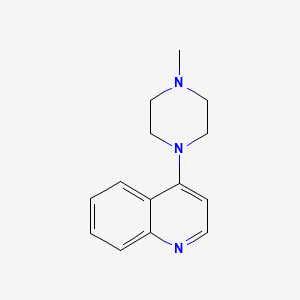
4-(4-Methylpiperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound. It has a unique structure that finds applications in various fields. The molecular formula is C14H17N3 and the molecular weight is 227.311 .
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazin-1-yl)quinoline or similar compounds often involves complex chemical reactions . For instance, the synthesis of fluoroquinolones, a family of compounds related to quinolones, involves structural modifications by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis
The molecular structure of 4-(4-Methylpiperazin-1-yl)quinoline is complex and unique . The piperazine ring often adopts a chair conformation with the methyl group in an equatorial position . The molecule’s electrophilic addition site is 4-N in the piperazine group . The site for nucleophilic attack is both 13-C and 15-C in the quinoline group .Physical And Chemical Properties Analysis
4-(4-Methylpiperazin-1-yl)quinoline has a molecular weight of 227.311 . The compound 4-(4-Methylpiperazin-1-yl)aniline, which is structurally similar, has a molecular weight of 191.28 .科学的研究の応用
Synthesis and Structural Studies
Synthesis of Derivatives : Efficient syntheses of derivatives of 4-(4-Methylpiperazin-1-yl)quinoline have been achieved, particularly focusing on carboxylic acid derivatives, showcasing their importance in the development of heterocyclic compounds (Chu & Claiborne, 1987).
Characterization and Analysis : Detailed characterization using spectroscopic techniques like X-ray crystallography, FT-IR, NMR, and UV-Visible spectroscopy has been performed on synthesized compounds like 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. Such studies are crucial for understanding the molecular structure and properties of these compounds (Murugesan et al., 2021).
Pharmacological Research
Anticancer Activity : 4-(4-Methylpiperazin-1-yl)quinoline derivatives have shown significant anticancer activity. For instance, compounds with certain heteroaromatic substituents exhibited high levels of anticancer activity, highlighting their potential in cancer drug development (Konovalenko et al., 2022).
Histamine H4 Receptor Ligands : Some derivatives have been identified as potent ligands for the human histamine H4 receptor, indicating their potential use in treating inflammatory conditions. In vivo studies have shown significant anti-inflammatory properties (Smits et al., 2008).
Green Chemistry and Catalyst Development
- Green Synthesis : The development of green chemistry approaches, such as using nanocrystalline titania-based sulfonic acid as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, represents an environmentally friendly and efficient method for compound synthesis (Murugesan, Gengan & Krishnan, 2016).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-(4-Methylpiperazin-1-yl)quinoline are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing, and their inhibition can lead to significant biological effects.
Result of Action
The molecular and cellular effects of 4-(4-Methylpiperazin-1-yl)quinoline’s action are likely related to its inhibition of its target enzymes. This can disrupt normal protein degradation and processing, leading to alterations in cellular function and potentially cell death .
Action Environment
The action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)quinoline can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJBJTVNVZQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)
![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2465821.png)
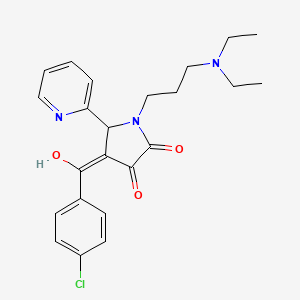
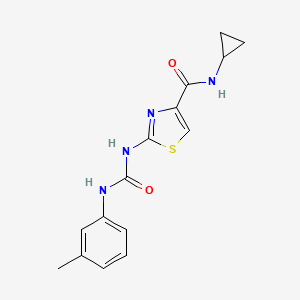
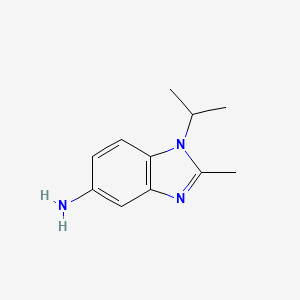
![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)
![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)
![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)
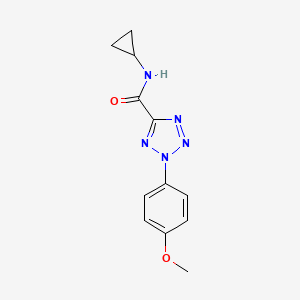

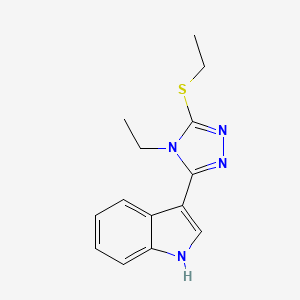
![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)